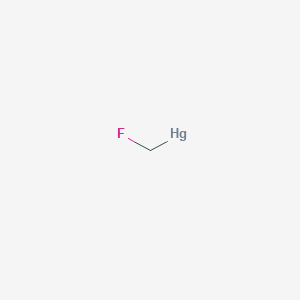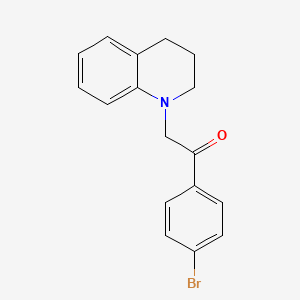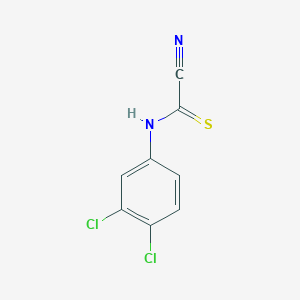
Fluoromethylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoromethylmercury is an organomercury compound where a fluoromethyl group is bonded to a mercury atom This compound is of interest due to its unique chemical properties and potential applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: Fluoromethylmercury can be synthesized through the reaction of methylmercury chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the product. The general reaction is as follows:
CH3HgCl+AgF→CH3HgF+AgCl
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the specialized conditions required for its synthesis. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and using appropriate safety measures to handle the toxic reagents and products.
化学反応の分析
Types of Reactions: Fluoromethylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) fluoride and formaldehyde.
Reduction: Reduction reactions are less common due to the stability of the mercury-carbon bond.
Substitution: The fluorine atom in this compound can be substituted by other halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Mercury(II) fluoride and formaldehyde.
Substitution: Methylmercury halides (e.g., methylmercury chloride, methylmercury bromide).
科学的研究の応用
Fluoromethylmercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a tool for studying mercury toxicity.
Industry: Limited industrial applications due to its toxicity, but it can be used in specialized chemical processes.
作用機序
The mechanism by which fluoromethylmercury exerts its effects involves the interaction of the mercury atom with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions and lead to toxicity. The molecular targets include enzymes involved in cellular respiration and antioxidant defense, leading to oxidative stress and cellular damage.
類似化合物との比較
Fluoromethylmercury can be compared with other organomercury compounds such as methylmercury chloride, methylmercury bromide, and ethylmercury. The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased stability and reactivity in certain reactions. Similar compounds include:
- Methylmercury chloride
- Methylmercury bromide
- Ethylmercury
This compound is unique due to its specific reactivity patterns and the influence of the fluorine atom on its chemical behavior.
特性
CAS番号 |
420-08-6 |
|---|---|
分子式 |
CH2FHg |
分子量 |
233.62 g/mol |
IUPAC名 |
fluoromethylmercury |
InChI |
InChI=1S/CH2F.Hg/c1-2;/h1H2; |
InChIキー |
PLBPPKJNZYOGFM-UHFFFAOYSA-N |
正規SMILES |
C(F)[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)










![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

